molecular formula C23H20ClN3O3S B2405292 N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899962-36-8

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2405292
CAS RN: 899962-36-8
M. Wt: 453.94
InChI Key: WPGSSFAQLNGVBG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Insights

The study of crystal structures of related compounds provides a foundation for understanding the molecular conformation, interactions, and potential applications of N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide in scientific research. For instance, the crystal structures of derivatives have shown a folded conformation, indicating potential interactions and stabilities in molecular designs (S. Subasri et al., 2017; S. Subasri et al., 2016).

Spectroscopic and Quantum Computational Approaches

Spectroscopic analysis and quantum computational approaches have been utilized to characterize the vibrational signatures of similar compounds. These methods provide insights into the molecular geometry, intramolecular hydrogen bond, and harmonic vibrational wavenumbers, which are crucial for understanding the molecular properties and interactions of N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (S. J. Jenepha Mary et al., 2022).

Antifolate and Antitumor Activity

Research has demonstrated the potential dual inhibitory activity of related compounds on crucial enzymes such as thymidylate synthase and dihydrofolate reductase, which are important for nucleotide synthesis and cancer cell proliferation. This suggests that derivatives of N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide could have significant applications in developing antitumor therapies (A. Gangjee et al., 2008).

Antibacterial and Antifungal Studies

The synthesis and characterization of sulfanilamide derivatives related to N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have contributed to the understanding of their thermal properties and potential antimicrobial activities. Such studies are crucial for developing new antibiotics and understanding the molecular basis of antimicrobial activity (M. Lahtinen et al., 2014).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-14-9-11-15(12-10-14)25-19(28)13-31-23-26-20-17-7-3-4-8-18(17)30-21(20)22(29)27(23)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSSFAQLNGVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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